molecular formula C17H21N3O2 B2589660 N-BUTYL-N-PHENYL-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE CAS No. 1421469-21-7

N-BUTYL-N-PHENYL-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE

Cat. No.: B2589660
CAS No.: 1421469-21-7
M. Wt: 299.374
InChI Key: CJYZUQWPEXWWNA-UHFFFAOYSA-N
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Description

N-Butyl-N-phenyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide is a synthetic small molecule based on a pyrazolo-oxazine scaffold, designed for advanced chemical and pharmacological research. Compounds within this structural class are of significant interest in medicinal chemistry for their potential to modulate various biological pathways. Related pyrazolo-oxazine and pyrazolo-pyridine carboxamide analogs have been investigated for a range of therapeutic areas, suggesting this core structure is a valuable template for exploring novel bioactive agents . The specific N-butyl-N-phenyl substitution pattern is intended to fine-tune the molecule's lipophilicity, steric bulk, and overall pharmacodynamic profile, which can critically influence its binding affinity and selectivity. Researchers can utilize this compound as a key intermediate or as a reference standard in structure-activity relationship (SAR) studies aimed at developing new inhibitors for enzymatic targets. Further investigation is required to fully elucidate its precise mechanism of action, cellular potency, and metabolic stability. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-butyl-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-2-3-10-19(14-8-5-4-6-9-14)17(21)15-13-16-20(18-15)11-7-12-22-16/h4-6,8-9,13H,2-3,7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYZUQWPEXWWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)C(=O)C2=NN3CCCOC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BUTYL-N-PHENYL-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrazole derivative with an oxazine precursor under specific conditions. The reaction is often carried out in the presence of a base such as sodium methoxide in butanol, followed by refluxing to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-BUTYL-N-PHENYL-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-BUTYL-N-PHENYL-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-BUTYL-N-PHENYL-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrazolo-oxazine scaffold is highly modular, with variations in substituents significantly altering physicochemical and biological properties. Below is a detailed comparison with key analogs:

Substituent Variations and Molecular Properties

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents
N-Butyl-N-phenyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide (Target) C₁₇H₂₀N₄O₂ 312.37 g/mol Not reported N-butyl, N-phenyl carboxamide
N-(3-Fluoro-4-methylphenyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide C₁₄H₁₄FN₃O₂ 275.28 g/mol 1448066-64-5 N-(3-fluoro-4-methylphenyl) carboxamide
3-(Chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid C₇H₆ClN₃O₄S 263.65 g/mol 1785314-07-9 Chlorosulfonyl, carboxylic acid
Ethyl 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate C₉H₁₁N₃O₃ 209.20 g/mol Not reported Ethyl ester at position 3

Key Observations

The chlorosulfonyl derivative (CAS 1785314-07-9) exhibits polar functional groups that may improve aqueous solubility but reduce membrane permeability .

Synthetic Accessibility :

  • Ethyl ester derivatives (e.g., 3D-YWB00360 in ) are typically easier to synthesize due to the stability of ester groups under standard reaction conditions, whereas carboxamides require more specialized coupling reagents .

Crystallographic Characterization :

  • SHELX programs () are widely used for resolving crystal structures of such heterocycles. The pyrazolo-oxazine core’s rigidity and hydrogen-bonding motifs (as analyzed in ) contribute to predictable crystal packing, aiding in structural validation .

Research Findings and Data Gaps

  • Solubility and Stability: No direct solubility data are available for the target compound. However, the ethyl ester analog () is likely more lipophilic than the carboxamide derivatives, impacting drug-likeness parameters.

Notes on Literature Consistency

  • Discrepancies in CAS numbers for 3-(chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid (1785314-07-9 in vs. 1365937-81-0 in ) highlight the need for cross-referencing synthetic protocols and analytical data .

Q & A

Q. What are the key synthetic strategies for N-butyl-N-phenyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide?

The synthesis typically involves multi-step routes, starting with cyclization of pyrazole and oxazine precursors. Critical steps include:

  • Cyclocondensation : Reacting substituted pyrazole intermediates with carbonyl-containing reagents under controlled temperatures (80–120°C) in aprotic solvents like DMF or THF .
  • Functionalization : Introducing the N-butyl and N-phenyl groups via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC and NMR .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Methodological steps include:

  • Crystallization : Slow evaporation from a solvent mixture (e.g., ethanol/dichloromethane).
  • Data Collection : Using a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELXL software for solving and refining the structure, with attention to hydrogen bonding networks and puckering parameters .

Q. What analytical techniques confirm the compound’s structure and purity?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent integration and connectivity .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ peak).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

Advanced Research Questions

Q. How can contradictions in crystallographic data during refinement be resolved?

Discrepancies in thermal parameters or bond lengths often arise from disordered solvent molecules or twinning. Strategies include:

  • SHELXL Tools : Using PART, SIMU, and DELU commands to model disorder .
  • Hydrogen Bond Analysis : Applying graph-set notation to validate intermolecular interactions and refine hydrogen atom positions .
  • Validation Software : CheckCIF to identify outliers in geometric parameters .

Q. How to optimize reaction conditions to minimize by-products in pyrazolo-oxazine synthesis?

Side products like regioisomers or uncyclized intermediates can be mitigated by:

  • Solvent Control : Using polar aprotic solvents (e.g., DMF) to stabilize transition states .
  • Catalyst Screening : Testing Pd-based catalysts (e.g., Pd(OAc)2_2) for coupling steps to improve regioselectivity .
  • Reaction Monitoring : In situ FTIR or TLC to track progress and terminate reactions at optimal conversion .

Q. How does the compound’s bioactivity compare to structural analogs?

Comparative studies require:

  • In Vitro Assays : Testing against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity (Kd_d) .
  • QSAR Modeling : Correlating substituent effects (e.g., N-phenyl vs. N-benzyl) with activity. For example, bulkier groups may enhance hydrophobic interactions but reduce solubility .
  • Metabolic Stability : Microsomal assays (human liver microsomes) to compare half-life (t1/2_{1/2}) with analogs .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses in active sites (e.g., ATP-binding pockets) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability and hydrogen bond persistence .
  • Free Energy Calculations : MM-PBSA to estimate ΔGbinding_{binding} for lead optimization .

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